molecular formula C22H17N5NaO9S2+ B12706088 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 83006-43-3

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12706088
CAS No.: 83006-43-3
M. Wt: 582.5 g/mol
InChI Key: RIFSQRRMQRHEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic aromatic azo dye characterized by a naphthalene backbone substituted with amino, hydroxyl, and sulfonic acid groups, as well as azo linkages and a nitro-functionalized aromatic ring. Its sodium salt form enhances solubility in aqueous media, making it suitable for applications in textile dyeing, biological staining, or as a chemical intermediate. Key identifiers include CAS numbers 64683-40-5 and 929-17-9, with registration dates noted in 2018 . The presence of multiple sulfonic acid groups (-SO₃H) and a nitro group (-NO₂) contributes to its anionic surfactant properties and stability under acidic conditions .

Properties

CAS No.

83006-43-3

Molecular Formula

C22H17N5NaO9S2+

Molecular Weight

582.5 g/mol

IUPAC Name

sodium;7-amino-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N5O9S2.Na/c23-13-1-7-17-12(9-13)10-20(38(34,35)36)21(22(17)28)26-25-15-4-2-14(3-5-15)24-18-8-6-16(27(29)30)11-19(18)37(31,32)33;/h1-11,24,28H,23H2,(H,31,32,33)(H,34,35,36);/q;+1

InChI Key

RIFSQRRMQRHEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of this compound generally follows classical azo dye chemistry combined with sulfonation and amination steps on naphthalene derivatives. The preparation can be divided into key stages:

Starting Materials and Precursors

  • Naphthalene Sulphonic Acid Derivatives: The base structure is often derived from 7-amino-4-hydroxy-2-naphthalenesulphonic acid or related sulfonated naphthalene compounds. These are commercially available or synthesized via sulfonation of naphthalene followed by selective hydroxylation and amination.
  • Aromatic Amines: The 4-((4-nitro-2-sulphophenyl)amino)phenyl moiety is introduced via aromatic amines bearing nitro and sulfonate substituents, which are diazotized and coupled to the naphthalene derivative.

Key Synthetic Steps

Sulfonation and Hydroxylation of Naphthalene
  • Sulfonation of naphthalene to introduce sulfonic acid groups at specific positions (commonly 2- and 7-positions) is performed using sulfuric acid or oleum under controlled temperature conditions (e.g., 40–130°C).
  • Hydroxylation at the 4-position is achieved either by direct hydroxylation or via Bucherer reaction, which converts sulfonated naphthalene derivatives to hydroxy-amino derivatives under ammonium hydroxide and sulfuric acid conditions.
Amination
  • Introduction of the amino group at the 7-position is typically done by reduction of nitro groups or direct amination of sulfonated naphthalene derivatives using reagents such as ammonium hydroxide or via catalytic hydrogenation.
Diazotization and Azo Coupling
  • The aromatic amine containing the 4-nitro-2-sulphophenyl group is diazotized using sodium nitrite in acidic medium at low temperatures (0–5°C).
  • The diazonium salt is then coupled with the 7-amino-4-hydroxy-2-naphthalenesulphonic acid derivative under alkaline or neutral conditions to form the azo linkage (-N=N-), yielding the azo dye structure.

Reaction Conditions and Catalysts

  • Sulfonation reactions are carried out in concentrated sulfuric acid or oleum, with temperature control critical to direct substitution patterns.
  • Diazotization requires acidic aqueous media, typically hydrochloric or sulfuric acid, at low temperatures to stabilize the diazonium salt.
  • Coupling reactions are performed in buffered aqueous solutions to maintain pH around 6-8, optimizing azo bond formation and minimizing side reactions.
  • Sodium salts are formed by neutralization with sodium hydroxide or sodium carbonate to enhance water solubility and stability.

Purification and Isolation

  • The crude azo dye is isolated by precipitation upon pH adjustment or by solvent extraction.
  • Further purification involves recrystallization from water or aqueous alcohol mixtures.
  • Drying under vacuum yields the sodium salt form of the compound with high purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Notes
Sulfonation Sulfuric acid / Oleum 40–130°C Controls sulfonic acid group placement
Hydroxylation Bucherer reaction (NH4OH, H2SO4) ~100°C Converts sulfonated naphthalene to hydroxy-amino derivative
Amination Reduction or ammonium hydroxide Ambient to 100°C Introduces amino group at 7-position
Diazotization NaNO2, HCl or H2SO4 0–5°C Formation of diazonium salt
Azo Coupling Coupling partner (aromatic amine), pH 6-8 0–25°C Formation of azo bond
Neutralization & Salt Formation NaOH or Na2CO3 Ambient Formation of sodium salt for solubility
Purification Recrystallization Ambient to 50°C Removes impurities

Research Findings and Notes

  • The regioselectivity of sulfonation and hydroxylation is critical to obtain the correct substitution pattern on the naphthalene ring, influencing dye properties.
  • The azo coupling step is sensitive to pH and temperature; improper conditions lead to incomplete coupling or side reactions such as hydrolysis of diazonium salts.
  • The presence of sulfonate groups enhances water solubility and dye affinity for substrates, making the sodium salt form preferred for industrial applications.
  • Literature emphasizes the use of controlled oleum sulfonation and Bucherer reaction for efficient synthesis of hydroxy-amino naphthalene sulfonic acids, which are key intermediates.
  • Alternative synthetic routes involving halogenated intermediates and nucleophilic substitution have been reported but are less common for this compound.

Chemical Reactions Analysis

Key Observations:

  • The nitro group stabilizes the diazonium intermediate during synthesis.

  • Alkaline conditions favor electrophilic substitution at the para position of the naphthalene ring.

Reduction Reactions

The azo (-N=N-), nitro (-NO₂), and sulfonic acid (-SO₃H) groups participate in reductive transformations:

Reducing Agent Conditions Products
Sodium dithioniteAqueous, pH 9–11, 70°CCleavage of azo bond to form aromatic amines (e.g., 4-nitro-2-sulphoaniline and 7-amino-4-hydroxynaphthalene-2-sulphonic acid) .
HydrogenationH₂/Pd-C, ethanol, 25°CReduction of nitro to amino group (-NH₂) without azo bond cleavage .

Mechanistic Insights:

  • Azo bond reduction is pH-dependent, with alkaline conditions favoring complete cleavage .

  • Catalytic hydrogenation selectively reduces nitro groups due to steric hindrance from sulfonic acid substituents .

Acid-Base Reactions

Sulfonic acid and hydroxy groups confer pH-dependent behavior:

Functional Group Reaction Outcome
Sulfonic acid (-SO₃H)Neutralization with NaOHFormation of sodium salt (enhanced solubility) .
Hydroxy (-OH)Deprotonation at pH > 10Formation of phenoxide ion (increased electron density) .

Stability Notes:

  • The sodium salt form stabilizes the compound in aqueous solutions up to pH 12 .

  • Protonation of the amino group occurs below pH 4, affecting chromogenic properties.

Biochemical Interactions

The compound interacts with biomolecules via its azo and sulfonic acid groups:

Biomolecule Interaction Application
ProteinsElectrostatic binding to lysine residuesUsed in protein staining assays .
Nucleic AcidsIntercalation via planar azo moietyPotential DNA/RNA visualization agent .

Research Findings:

  • Binding affinity to bovine serum albumin (BSA) was measured at Kd=2.1×105MK_d = 2.1 \times 10^{-5} \, \text{M} .

  • Interactions with DNA show hypochromic shifts in UV-Vis spectra, indicating intercalation .

Environmental Degradation

Azo bond cleavage under environmental conditions contributes to ecotoxicity:

Condition Degradation Pathway Byproducts
UV irradiationPhotolytic cleavage of azo bondNitroanilines and naphthoquinones .
Microbial actionEnzymatic reduction by azoreductasesCarcinogenic aromatic amines (e.g., 4-nitroaniline) .

Regulatory Notes:

  • Classified as a potential environmental hazard due to persistent aromatic byproducts .

Scientific Research Applications

Scientific Research Applications

1. Biological Assays and Dyes

The compound is primarily utilized as a dye in biological assays due to its chromogenic properties. It can interact with proteins and nucleic acids, making it valuable for colorimetric assays that require visual detection of biological interactions. The azo linkage allows it to form complexes with biomolecules, which can be exploited for studying protein interactions and enzyme activities.

2. Molecular Biology

In molecular biology, the compound's ability to bind with various nucleic acids has been researched extensively. Its reactivity with DNA and RNA can facilitate the development of assays for nucleic acid detection and quantification. The structural components enable it to serve as a fluorescent probe or indicator in various experimental setups.

3. Environmental Studies

The compound has also been investigated for its potential environmental applications. Its properties allow it to act as a tracer in studies related to water quality and pollution monitoring. The ability to bind with contaminants makes it useful for detecting specific pollutants in environmental samples .

Industrial Applications

1. Textile Industry

In the textile industry, 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is employed as a dyeing agent due to its vibrant color and stability under various conditions. It is used in the treatment of fabrics to impart color while maintaining durability against washing and light exposure .

2. Leather Processing

This compound is also utilized in leather processing where it acts as a dye for leather goods. Its ability to form stable complexes with leather fibers enhances the colorfastness of dyed materials .

Case Study 1: Protein Interaction Studies

A study conducted on the interaction between 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt and various proteins demonstrated its utility in understanding enzyme kinetics. The compound was shown to alter the activity of specific enzymes when bound, providing insights into enzyme mechanisms and potential inhibitors.

Case Study 2: Nucleic Acid Detection

Another research project focused on using this compound as a fluorescent probe for detecting specific RNA sequences in vitro. The results indicated that the compound could effectively bind to target RNA strands, allowing for visualization under UV light, thus proving useful in genetic studies.

Mechanism of Action

The compound exerts its effects through various molecular interactions. In biological systems, it can bind to specific proteins and enzymes, altering their activity. The azo group in the compound is responsible for its vibrant color, which is a result of the electronic transitions within the molecule. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties
Target Compound C₂₂H₁₆N₅O₁₀S₃Na ~703.0 g/mol - Two azo groups
- Two sulfonic acid groups
- Nitro and amino groups
64683-40-5 High solubility in water; used in dyeing processes
7-[[4-Chloro-6-[(4-Sulfophenyl)Amino]-1,3,5-Triazin-2-Yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid C₂₇H₂₂ClN₇O₁₁S₃ 752.14 g/mol - Triazine ring
- Methoxy group
- Three sulfonic acid groups
14408-24-3 Enhanced thermal stability due to triazine; used in high-temperature dyeing
7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-8-[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic acid C₂₆H₂₅N₅O₁₉S₆ 903.89 g/mol - Two azo groups
- Four sulfonic acid/sulfonate groups
- Sulfonyloxyethyl groups
177964-38-4 Extremely high molecular weight; used for covalent bonding to cellulose fibers
7-Anilino-3-[[4-[(2,4-dimethyl-6-sulphophenyl)azo]-2-methoxy-5-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid C₃₂H₂₉N₅O₈S₂ 691.77 g/mol - Dimethyl and methoxy groups
- Two azo groups
94134-50-6 Improved lightfastness; hydrophobic interactions due to methyl groups

Functional Group Impact on Properties

Solubility :

  • The target compound’s sodium salt form and dual sulfonic acid groups ensure high water solubility, critical for textile dyeing . In contrast, the triazine-containing analogue (CAS 14408-24-3) exhibits lower solubility due to its bulky triazine ring but superior stability in alkaline conditions .
  • The compound with sulfonyloxyethyl substituents (CAS 177964-38-4) demonstrates exceptional solubility but requires elevated temperatures for dissolution due to its high molecular weight .

Dyeing Performance: The nitro group (-NO₂) in the target compound enhances electron-withdrawing effects, improving colorfastness to washing . However, the methoxy group (-OCH₃) in CAS 14408-24-3 shifts absorption spectra, yielding a deeper red hue . Methyl groups in CAS 94134-50-6 increase hydrophobicity, making the dye suitable for polyester blends .

Synthetic Pathways :

  • The target compound’s synthesis likely involves sulfonation of naphthalene, followed by diazotization and coupling reactions, analogous to β-naphthalene sulfonic acid condensates . Triazine-containing dyes require additional steps for triazine ring incorporation, increasing production complexity .

Biological Activity

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt (CAS Number: 83006-43-3) is a synthetic azo dye that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a naphthalene backbone and multiple functional groups that may contribute to its reactivity and interactions with biological systems.

The molecular formula of this compound is C22H15N5Na2O9S2C_{22}H_{15}N_{5}Na_{2}O_{9}S_{2}, with a molar mass of approximately 603.49 g/mol. Its structural features include:

  • Azo group : Known for its ability to form colored compounds.
  • Sulfonic acid groups : Contributing to its solubility in water and potential interactions with biological macromolecules.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a dye and its implications in toxicology. The following sections outline the significant findings related to its biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of azo dyes, including this compound. The presence of nitro and sulfonic groups is believed to enhance antimicrobial efficacy against various bacterial strains. For instance:

  • Case Study : A study demonstrated that azo dyes with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Mutagenicity

Azo compounds are often scrutinized for their potential cytotoxic and mutagenic effects due to their ability to form reactive metabolites:

  • Cytotoxicity Tests : In vitro assays using human cell lines have shown varying degrees of cytotoxicity, indicating that the compound can induce cell death at certain concentrations .
  • Mutagenicity : The Ames test has been employed to assess mutagenic potential, revealing that some azo dyes can cause mutations in bacterial DNA, raising concerns regarding their safety for human exposure .

Toxicological Assessment

The toxicological profile of 7-amino compounds, including this sodium salt, has been assessed in various regulatory frameworks:

  • Regulatory Status : Under the European Chemicals Agency (ECHA) regulations, substances like this one are subject to stringent reporting due to their potential hazardous nature .
  • Environmental Impact : Studies indicate that azo dyes can persist in the environment and may undergo reduction processes leading to the formation of potentially toxic amines .

Data Summary Table

PropertyValue
CAS Number83006-43-3
Molecular FormulaC22H15N5Na2O9S2
Molar Mass603.49 g/mol
Antimicrobial ActivityEffective against E. coli
CytotoxicityVaries by concentration
MutagenicityPositive in Ames test
Regulatory StatusSubject to ECHA reporting

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer: The compound is synthesized via diazo coupling reactions. Key steps include:

  • Diazotization : A nitro-substituted aniline derivative (e.g., 4-nitro-2-sulphoaniline) is diazotized using NaNO₂ under acidic conditions (pH < 2) at 0–5°C .
  • Coupling : The diazonium salt reacts with 7-amino-4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions (pH 8–10) to form the azo linkage. Temperature control (10–15°C) minimizes side reactions .
  • Purification : Salting-out with NaCl and recrystallization in aqueous ethanol yield the sodium salt form.

Q. How can researchers confirm the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography with UV detection at 450–500 nm (λmax for azo dyes) to assess purity (>98%) .
  • NMR : ¹H and ¹³C NMR to verify aromatic proton environments and confirm sulfonate group positions .
  • UV-Vis Spectroscopy : Compare experimental λmax (e.g., ~480 nm in water) with theoretical predictions to identify conjugation effects .

Advanced Research Questions

Q. How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Protonation of sulfonate groups reduces solubility, leading to precipitation. The azo bond may hydrolyze over time, forming aromatic amines .
  • Alkaline Conditions (pH > 10) : Degradation via nucleophilic attack on the azo linkage occurs, detectable via UV-Vis absorbance loss at 480 nm .
    Experimental Design :
    • Prepare buffered solutions (pH 2–12).
    • Monitor absorbance at 480 nm over 72 hours.
    • Use LC-MS to identify degradation products (e.g., sulfonated naphthols and nitroanilines) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Contradictions often arise from tautomerism or intermolecular interactions:

  • Tautomerism : The hydroxyl and amino groups may form keto-enol or imine-enamine tautomers, altering NMR signals. Use variable-temperature NMR to identify equilibrium states .
  • Solvent Effects : Polar solvents stabilize sulfonate groups, reducing aggregation. Compare D₂O vs. DMSO-d₆ spectra to distinguish solvent-induced shifts .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical NMR shifts, aiding peak assignment .

Q. What advanced applications does this compound have in material science?

Methodological Answer:

  • Photodynamic Therapy (PDT) : The azo chromophore acts as a photosensitizer. Test singlet oxygen generation using 1,3-diphenylisobenzofuran (DPBF) as a trap under UV irradiation .
  • Ion-Selective Sensors : Sulfonate groups bind metal ions (e.g., Cu²⁺). Use cyclic voltammetry to measure redox activity changes upon ion coordination .

Q. How can researchers address discrepancies in reported solubility data?

Methodological Answer: Discrepancies may stem from hydration states or counterion effects:

  • Thermogravimetric Analysis (TGA) : Determine hydration levels (e.g., 0.5–1.5 H₂O molecules) affecting solubility .
  • Ionic Strength Studies : Measure solubility in NaCl vs. KCl solutions to assess counterion competition .
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with organic solvents (e.g., DMF > ethanol) .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies?

Methodological Answer:

  • Surfactant Addition : Use SDS or CTAB to disrupt π-π stacking between naphthalene rings .
  • Concentration Optimization : Maintain concentrations <10 µM to prevent aggregation (confirmed via dynamic light scattering) .
  • Derivatization : Introduce bulky substituents (e.g., polyethylene glycol chains) to sterically hinder aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.